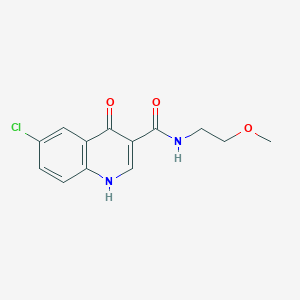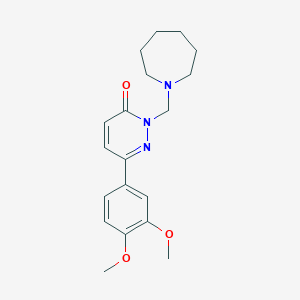
2-(6-fluoro-1H-indol-1-yl)-N-(1H-indol-6-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(6-fluoro-1H-indol-1-yl)-N-(1H-indol-6-yl)acetamide is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This compound features a unique structure with two indole moieties connected by an acetamide linkage, one of which is substituted with a fluorine atom.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-fluoro-1H-indol-1-yl)-N-(1H-indol-6-yl)acetamide typically involves the following steps:
Formation of 6-fluoro-1H-indole: This can be achieved through the fluorination of 1H-indole using a fluorinating agent such as N-fluorobenzenesulfonimide (NFSI) under mild conditions.
Acylation Reaction: The 6-fluoro-1H-indole is then reacted with chloroacetyl chloride in the presence of a base like triethylamine to form 2-(6-fluoro-1H-indol-1-yl)acetyl chloride.
Amidation Reaction: Finally, the 2-(6-fluoro-1H-indol-1-yl)acetyl chloride is reacted with 1H-indole-6-amine in the presence of a base such as pyridine to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Analyse Chemischer Reaktionen
Types of Reactions
2-(6-fluoro-1H-indol-1-yl)-N-(1H-indol-6-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The indole moieties can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atom on the indole ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of indole-2-carboxylic acid derivatives.
Reduction: Formation of 2-(1H-indol-1-yl)-N-(1H-indol-6-yl)acetamide.
Substitution: Formation of 2-(6-substituted-1H-indol-1-yl)-N-(1H-indol-6-yl)acetamide derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-(6-fluoro-1H-indol-1-yl)-N-(1H-indol-6-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways would depend on the specific application and biological context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(1H-indol-1-yl)-N-(1H-indol-6-yl)acetamide: Lacks the fluorine substitution.
2-(6-chloro-1H-indol-1-yl)-N-(1H-indol-6-yl)acetamide: Contains a chlorine atom instead of fluorine.
2-(6-bromo-1H-indol-1-yl)-N-(1H-indol-6-yl)acetamide: Contains a bromine atom instead of fluorine.
Uniqueness
The presence of the fluorine atom in 2-(6-fluoro-1H-indol-1-yl)-N-(1H-indol-6-yl)acetamide can significantly influence its chemical and biological properties. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it unique compared to its analogs.
Eigenschaften
Molekularformel |
C18H14FN3O |
|---|---|
Molekulargewicht |
307.3 g/mol |
IUPAC-Name |
2-(6-fluoroindol-1-yl)-N-(1H-indol-6-yl)acetamide |
InChI |
InChI=1S/C18H14FN3O/c19-14-3-1-13-6-8-22(17(13)9-14)11-18(23)21-15-4-2-12-5-7-20-16(12)10-15/h1-10,20H,11H2,(H,21,23) |
InChI-Schlüssel |
JJMOQEODGYZMES-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC2=C1C=CN2)NC(=O)CN3C=CC4=C3C=C(C=C4)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(3-acetyl-1H-indol-1-yl)-N-[1-(propan-2-yl)-1H-indol-4-yl]acetamide](/img/structure/B12174854.png)
![N-({4-[(Methoxycarbonyl)amino]phenyl}sulfonyl)glycine](/img/structure/B12174857.png)
![N-(pyridin-3-yl)-1-(tetrazolo[1,5-b]pyridazin-6-yl)piperidine-3-carboxamide](/img/structure/B12174868.png)
![N-{2-[(cyclohexylcarbonyl)amino]ethyl}-1-methyl-1H-indole-2-carboxamide](/img/structure/B12174873.png)




![1-cyclopentyl-6-methyl-N-(tetrahydrofuran-2-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B12174923.png)

![3-{2-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-2-oxoethyl}-7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one](/img/structure/B12174931.png)

![N-{3-[2-(3,4-dimethoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}-1-(2-methylpropyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B12174962.png)
![N-{[2-(pyridin-4-yl)quinolin-4-yl]carbonyl}-beta-alanine](/img/structure/B12174963.png)
